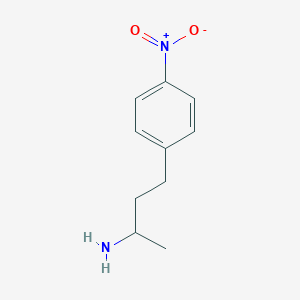
(6S)-6-Methyloct-7-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-6-Methyloct-7-en-2-one is a chemical compound that belongs to the family of ketones. It is also known as (S)-(+)-6-Methyloct-7-en-2-one or (S)-(+)-Moskone. It is used in the fragrance industry as a flavoring agent due to its pleasant scent. However, recent scientific research has revealed its potential use in the field of medicine and biochemistry.
Mechanism Of Action
The mechanism of action of (6S)-6-Methyloct-7-en-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
(6S)-6-Methyloct-7-en-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that it has antibacterial and antifungal properties. It has also been shown to have anti-inflammatory properties. In vivo studies have shown that it can improve cognitive function and memory in animals.
Advantages And Limitations For Lab Experiments
One advantage of using (6S)-6-Methyloct-7-en-2-one in lab experiments is its availability. It can be easily synthesized and is relatively inexpensive. Another advantage is its stability. It is stable under normal lab conditions and does not require special storage or handling. However, one limitation is its low solubility in water. This can make it difficult to use in certain experiments that require aqueous solutions.
Future Directions
There are several future directions for the study of (6S)-6-Methyloct-7-en-2-one. One area of research is its potential use as an anti-inflammatory agent. Further studies are needed to determine its efficacy and safety in humans. Another area of research is its potential use as a cognitive enhancer. Studies are needed to determine its mechanism of action and its effects on cognitive function in humans. Additionally, the antibacterial and antifungal properties of (6S)-6-Methyloct-7-en-2-one could be further explored for potential use in the development of new antibiotics.
Synthesis Methods
(6S)-6-Methyloct-7-en-2-one can be synthesized through various methods. One of the most common methods is the oxidation of (6S)-6-Methyloct-5-en-2-one using potassium permanganate or sodium hypochlorite. Another method involves the reaction of (6S)-6-Methyloct-5-en-2-one with hydrogen peroxide and a catalyst such as platinum or palladium. The yield of the synthesis method depends on the purity of the starting material and the reaction conditions.
Scientific Research Applications
(6S)-6-Methyloct-7-en-2-one has been studied for its potential use in various fields. In the field of medicine, it has been shown to have antibacterial and antifungal properties. It has also been studied for its potential use as an anti-inflammatory agent. In the field of biochemistry, it has been studied for its ability to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
properties
CAS RN |
151598-87-7 |
|---|---|
Product Name |
(6S)-6-Methyloct-7-en-2-one |
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(6S)-6-methyloct-7-en-2-one |
InChI |
InChI=1S/C9H16O/c1-4-8(2)6-5-7-9(3)10/h4,8H,1,5-7H2,2-3H3/t8-/m1/s1 |
InChI Key |
AQWAXHULODKDEJ-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H](CCCC(=O)C)C=C |
SMILES |
CC(CCCC(=O)C)C=C |
Canonical SMILES |
CC(CCCC(=O)C)C=C |
synonyms |
7-Octen-2-one, 6-methyl-, (S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B122279.png)




